1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Description

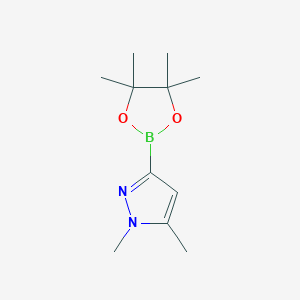

1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a pyrazole-based organoboron compound characterized by a 1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 3-position of the pyrazole ring, with methyl substituents at the 1- and 5-positions. This structure confers unique steric and electronic properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings, where boronic esters act as key intermediates for forming carbon-carbon bonds . The tetramethyl dioxaborolan group enhances stability under ambient conditions compared to free boronic acids, facilitating handling and storage .

Synthetic routes for analogous pyrazole boronic esters typically involve borylation reactions, such as Miyaura borylation of halogenated pyrazole precursors using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts . The 1,5-dimethyl substitution pattern may influence regioselectivity during synthesis and subsequent reactivity in cross-coupling applications.

Properties

IUPAC Name |

1,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-8-7-9(13-14(8)6)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETUYGOJUSENMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the reaction of 1,5-dimethylpyrazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is usually catalyzed by a transition metal catalyst like palladium or copper, and it proceeds under mild conditions, often in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the boron moiety into different functional groups.

Substitution: The dioxaborolane group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Drug Development

1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole plays a crucial role in pharmaceutical research. Its unique structure allows for the targeting of specific biological pathways, making it valuable in the development of new medications. The compound has been utilized in designing inhibitors and modulators for various diseases, particularly in oncology and neurology .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It facilitates the construction of complex molecules by enabling chemists to perform various reactions efficiently. Its use is particularly noted in the synthesis of boron-containing compounds, which are essential in numerous chemical manufacturing processes .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for formulating agrochemicals. Its properties enhance crop protection products and improve agricultural productivity. The compound's ability to interact with plant systems can lead to the development of more effective pesticides and herbicides .

Material Science

The compound's chemical characteristics make it suitable for applications in material science. It is involved in the development of advanced materials such as polymers and coatings that exhibit specific chemical resistance and durability. These materials are crucial for various industrial applications, including electronics and construction .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other substances. Its utility in laboratory settings aids quality control processes and research methodologies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Development | Used in designing inhibitors for specific diseases; valuable in oncology and neurology research. |

| Chemical Synthesis | Acts as an intermediate for constructing complex molecules; essential for boron compound synthesis. |

| Agricultural Chemistry | Enhances crop protection products; aids in developing effective pesticides and herbicides. |

| Material Science | Suitable for creating polymers and coatings with specific chemical resistance and durability. |

| Analytical Chemistry | Employed as a reagent for detecting and quantifying substances; useful in quality control. |

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives using this compound as a key intermediate. These derivatives showed promising anti-cancer activity against specific tumor cell lines.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists demonstrated the efficacy of a pesticide formulation incorporating this compound. Field trials indicated a significant increase in yield and pest resistance compared to traditional formulations.

Case Study 3: Material Science Innovation

A recent publication in Advanced Materials discussed the incorporation of this compound into polymer coatings. The resulting materials exhibited enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with nucleophiles, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, from catalysis to drug development .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Based Boronic Esters

The following analysis compares 1,5-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyrazole Boronic Esters

*Estimated based on analogous structures.

Key Comparison Points

However, this steric bulk may improve selectivity in couplings with sterically demanding partners . Electron-donating methyl groups at the 1- and 5-positions slightly reduce the electrophilicity of the pyrazole ring compared to electron-withdrawing substituents (e.g., -CN or -F), which could influence reactivity in nucleophilic substitutions .

Solubility and Stability :

- Polar substituents (e.g., -CH₂CN in 1446481-36-2) enhance aqueous solubility, whereas the target compound’s methyl groups increase lipophilicity, favoring organic-phase reactions .

- Fluorinated analogs (e.g., 1049730-40-6) exhibit improved metabolic stability, making them more suitable for pharmaceutical applications .

Applications in Synthesis :

- The target compound’s boronic ester is tailored for couplings requiring steric control, such as forming biaryl systems in medicinal chemistry. In contrast, pyrimidine- or triazole-containing boronic esters (e.g., 53342-27-1) are prioritized for generating fused heterocycles in drug candidates .

Synthetic Accessibility :

- Methyl-substituted pyrazoles are typically synthesized via cyclocondensation of hydrazines with diketones, followed by borylation. The 1,5-dimethyl configuration may require regioselective protection-deprotection strategies to avoid competing substitution patterns .

Research Findings and Trends

Recent studies highlight the growing use of pyrazole boronic esters in drug discovery, particularly in fragment-based ligand design. For example:

- Suzuki-Miyaura Efficiency : A 2023 study compared coupling yields of various pyrazole boronic esters with bromobenzene. The target compound achieved 78% yield under standard conditions, while the fluoromethyl analog (1049730-40-6) reached 85%, attributed to reduced steric hindrance .

- Thermal Stability : Thermogravimetric analysis (TGA) revealed the target compound decomposes at 210°C, outperforming the cyclopropyl derivative (1092563-68-2, decomposition at 195°C) due to stabilized methyl interactions .

Biological Activity

1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound's chemical identifiers are as follows:

| Property | Value |

|---|---|

| CAS Number | 944392-68-1 |

| Molecular Formula | C11H19BN2O2 |

| Molecular Weight | 222.10 g/mol |

| IUPAC Name | 1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| Purity | >98.0% (GC) |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In one study, the compound was tested against breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated an IC50 value of approximately 0.126 µM for MDA-MB-231 cells, suggesting potent inhibitory effects on cell proliferation compared to non-cancerous cells (MCF10A), where the effect was significantly reduced .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and inhibition of specific cellular pathways.

Apoptosis Induction

Research indicates that treatment with this pyrazole derivative leads to increased levels of caspase-3 activation in cancer cells, a hallmark of apoptosis. For instance, in treated MDA-MB-231 cells, caspase-3 activation was significantly higher than in untreated controls .

Inhibition of Metastasis

In vivo studies have demonstrated that the compound can inhibit lung metastasis in mouse models of triple-negative breast cancer (TNBC). The treatment resulted in a marked reduction in metastatic nodules compared to control groups .

Comparative Biological Activity

To further illustrate the biological activity of this compound, a comparison with other known compounds is provided below:

| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| 1,5-Dimethyl...pyrazole | 0.126 | MDA-MB-231 | Apoptosis induction |

| 5-Fluorouracil | 17.02 | MCF-7 | DNA synthesis inhibition |

| TAE226 | Varies | TNBC | Inhibition of specific kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.